3-Amino-3-(3,4-difluorophenyl)propanoic acid
Overview
Description
“3-Amino-3-(3,4-difluorophenyl)propanoic acid” is a compound with the molecular formula C9H9F2NO2 . It is also known as "(S)-3-amino-3-(3’,5’-difluorophenyl)propanoic acid" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoic acid backbone with an amino group and a 3,4-difluorophenyl group attached to the central carbon .Scientific Research Applications
Polymorphism in Pharmaceutical Compounds
- Study: A Spectroscopic and Diffractometric Study of Polymorphism in Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate Hydrochloride (Vogt et al., 2013).
- Details: Investigates the polymorphic forms of a related investigational pharmaceutical compound using various spectroscopic and diffractometric techniques.
Fluorescence Derivatization of Amino Acids
- Study: Fluorescence Derivatisation of Amino Acids in Short and Long-Wavelengths (Frade et al., 2007).
- Details: Examines the coupling of a similar amino acid with other amino acids for fluorescence derivatization, useful in biological assays.
Synthesis of Biologically Active Thioxo-Thiazanones
- Study: Preparative Synthesis Method for 3-(Aminothiocarbonylthio)propanoic Acids (Orlinskii, 1996).
- Details: Describes a method for synthesizing 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in creating biologically active compounds.
Enhancement of Chemical Stability and Liposolubility
- Study: Synthesis and Crystal Structure of 2-acetoxy-3-(3,4-diacetoxyphenyl) Propanoic Acid (Chen et al., 2016).
- Details: Focuses on synthesizing a derivative to improve the chemical stability and liposolubility of a bioactive compound.
In Vitro Antibacterial Potency
- Study: Synthesis and Structure-Activity Relationships of New Arylfluoronaphthyridine Antibacterial Agents (Chu et al., 1986).
- Details: Investigates the antibacterial activity of derivatives characterized by a fluorine atom and substituted amino groups.
Hydrogen Bonding and Polymorphism in Amino Alcohols
- Study: Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study (Podjed & Modec, 2022).
- Details: Explores the reaction of amino alcohols with quinaldinic acid, focusing on hydrogen bonding and polymorphism.
Asymmetric Biotransformation in Pharmaceutical Intermediates
- Study: Asymmetric Biocatalysis of S-3-amino-3-phenylpropionic Acid with New Isolated Methylobacterium Y1-6 (Li et al., 2013).
- Details: Discusses the biocatalytic production of a pharmaceutical intermediate using a specific strain of Methylobacterium.
Corrosion Inhibition in Mild Steel
- Study: Green Schiff's Bases as Corrosion Inhibitors for Mild Steel in 1 M HCl Solution: Experimental and Theoretical Approach (Gupta et al., 2016).
- Details: Investigates the use of cysteine-based Schiff's bases, related to amino propanoic acids, as corrosion inhibitors.
Mechanism of Action
Target of Action
The primary targets of 3-Amino-3-(3,4-difluorophenyl)propanoic acid are currently unknown
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Specific information on how these factors influence the action of this compound is currently unavailable .
Properties
IUPAC Name |
3-amino-3-(3,4-difluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQXXTOCYJPXDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592979 | |
Record name | 3-Amino-3-(3,4-difluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
682804-05-3 | |
Record name | 3-Amino-3-(3,4-difluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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